molecular formula C29H29Cl3FN3O4 B607204 2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate CAS No. 1898207-64-1

2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate

Cat. No. B607204
M. Wt: 608.9164
InChI Key: UPPAAWQBZQBNIE-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS-1001b is an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1;  IC50s = 15 and 130 nM for IDH1R132H and IDH1R132C, respectively). It is selective for mutant IDH1, which converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), over wild-type IDH1 and IDH2, which convert isocitrate to α-ketoglutarate, as well as IDH2R140Q and IDH2R172Q (IC50s = >10,000 nM for all). DS-1001b inhibits 2-HG production in TF-1 cells stably transfected with IDH1R132H or IDH1R132C (IC50s = 29 and 35 nM, respectively) and in 293A cells transiently transfected with IDH1R132H or IDH1R132C (IC50s = 29 and 42 nM, respectively). DS-1001b reduces tumor growth, as well as intratumoral and plasma 2-HG levels, in a subcutaneous IDH1R132H-expressing A1074 patient-derived xenograft (PDX) mouse model of glioblastoma.
DS-1001B is a novel selective mutant IDH1 inhibitor, ameliorating aberrant histone modifications and impairing tumor activity in chondrosarcoma.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Stereoselective Synthesis of Carbazoles, γ-Carbolines, and Prenostodione : A method for stereoselective synthesis of methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates, leading to biologically important carbazoles, γ-carbolines, and prenostodione, using L-proline as a catalyst (Biswas et al., 2013).

Polymer Chemistry

  • Chemical Modification of Copolymers : Study on the synthesis and derivatization of copoly(styrene-2,4,5-trichlorophenyl acrylate) for developing reactive and electroreactive polymers (Arshady et al., 1986).

Pharmaceutical Applications

  • Novel Anaplastic Lymphoma Kinase Inhibitors : Research on anaplastic lymphoma kinase (ALK) inhibitors, analyzing their pharmacokinetics and stability in the presence of hydrolysis (Teffera et al., 2013).
  • Antimicrobial and Anti-inflammatory Activities : Synthesis of novel derivatives showing significant antimicrobial and anti-inflammatory activities (Rathod et al., 2008).

Medicinal Chemistry

  • Synthesis of Indole Derivatives with Antimicrobial Activities : Development of indole derivatives under conventional and microwave-assisted conditions, displaying notable antimicrobial activities (Anekal & Biradar, 2012).

Advanced Material Science

  • Photo-Cross-Linkable Polymers for Corrosion Inhibition : Creation of photo-cross-linkable polymers for inhibiting corrosion of mild steel in acidic environments (Baskar et al., 2014).

  • Rhenium Tricarbonyl Core Complexes for Fluorescence Applications : Development of tridentate ligands derived from benzimidazole, quinoline, and tryptophan for fluorescence applications (Wei et al., 2006).

properties

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPAAWQBZQBNIE-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl3FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate

CAS RN

1898207-64-1
Record name Safusidenib erbumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAFUSIDENIB ERBUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 2
Reactant of Route 2
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 3
Reactant of Route 3
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 4
Reactant of Route 4
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 5
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 6
Reactant of Route 6
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate

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